Pyridine, 2-(3-ethenyloxiranyl)-(9CI)
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Overview
Description
2-(3-Vinyl-2-oxiranyl)pyridine is a compound that belongs to the class of oxiranyl-pyridines. These compounds are characterized by the presence of an epoxide ring fused to a pyridine ring. The vinyl group attached to the epoxide ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Vinyl-2-oxiranyl)pyridine typically involves the reaction of 2-vinylpyridine with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the selective formation of the epoxide ring .
Industrial Production Methods
Industrial production of 2-(3-Vinyl-2-oxiranyl)pyridine can be achieved through a one-step process involving the reaction of 2-picoline and formaldehyde under acidic conditions. This method is advantageous due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-Vinyl-2-oxiranyl)pyridine undergoes various types of chemical reactions, including:
Epoxide Ring Opening: This reaction can be catalyzed by acids, bases, or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Substitution Reactions: The vinyl group can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Epoxide Ring Opening: Chiral primary amines, Sc(OTf)3/diisopropylethylamine, at 80°C for 7 days.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
β-Amino Alcohols: Formed from the epoxide ring opening with chiral amines.
Ketones and Alcohols: Formed from oxidation and reduction reactions, respectively.
Scientific Research Applications
2-(3-Vinyl-2-oxiranyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of chiral ligands and catalysts.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Vinyl-2-oxiranyl)pyridine involves the interaction of its epoxide ring with various nucleophiles. The epoxide ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various products. The vinyl group can also participate in addition reactions, further expanding the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Oxiranyl-pyridine: Similar structure but lacks the vinyl group.
2-Vinylpyridine: Lacks the epoxide ring.
Styrene Oxide: Contains an epoxide ring but lacks the pyridine ring.
Uniqueness
2-(3-Vinyl-2-oxiranyl)pyridine is unique due to the presence of both an epoxide ring and a vinyl group attached to a pyridine ring. This combination of functional groups makes it highly versatile for various chemical reactions and applications .
Properties
CAS No. |
119883-70-4 |
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Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-(3-ethenyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-8-9(11-8)7-5-3-4-6-10-7/h2-6,8-9H,1H2 |
InChI Key |
KQZCYCFEWMAJBR-UHFFFAOYSA-N |
SMILES |
C=CC1C(O1)C2=CC=CC=N2 |
Canonical SMILES |
C=CC1C(O1)C2=CC=CC=N2 |
Synonyms |
Pyridine, 2-(3-ethenyloxiranyl)- (9CI) |
Origin of Product |
United States |
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